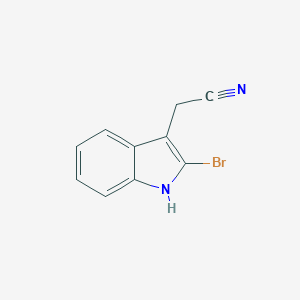

1H-Indole-3-acetonitrile, 2-bromo-

Description

BenchChem offers high-quality 1H-Indole-3-acetonitrile, 2-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-3-acetonitrile, 2-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

106050-92-4 |

|---|---|

Molecular Formula |

C10H7BrN2 |

Molecular Weight |

235.08 g/mol |

IUPAC Name |

2-(2-bromo-1H-indol-3-yl)acetonitrile |

InChI |

InChI=1S/C10H7BrN2/c11-10-8(5-6-12)7-3-1-2-4-9(7)13-10/h1-4,13H,5H2 |

InChI Key |

JZYCINFSLNJNEP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)CC#N |

Synonyms |

(2-bromo-1H-indol-3-yl)-acetonitrile |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1H-Indole-3-acetonitrile, 2-bromo-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. Bromo-substituted indoles, in particular, serve as versatile intermediates for the synthesis of complex molecules through various cross-coupling reactions. 1H-Indole-3-acetonitrile and its halogenated analogues are of significant interest due to their potential as precursors to tryptamines and other pharmacologically relevant scaffolds. This document focuses on the chemical properties of 1H-Indole-3-acetonitrile, 2-bromo-, while drawing comparisons to its better-characterized isomers.

Physicochemical Properties

While specific quantitative data for 2-bromo-1H-indole-3-acetonitrile is unavailable, its properties can be inferred from the general characteristics of bromoindoles and by comparison with its isomers.

Comparative Data of Bromo-1H-indole-3-acetonitrile Isomers

| Property | 2-bromo-1H-indole-3-acetonitrile (Inferred) | 4-bromo-1H-indole-3-acetonitrile | 5-bromo-1H-indole-3-acetonitrile |

| CAS Number | 53975-33-0 | 89245-35-2 | 774-14-1 |

| Molecular Formula | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ | C₁₀H₇BrN₂ |

| Molecular Weight | 235.08 g/mol | 235.08 g/mol | 235.08 g/mol [1] |

| Appearance | Likely a solid | Solid | Mauve solid[2], Solid[3] |

| Melting Point | Not available | Not available | 105-106 °C[2], 105.9 °C[4][5] |

| Boiling Point | Not available | Not available | 427.5±30.0 °C (Predicted)[4][5] |

| Solubility | Expected to be soluble in organic solvents like DMSO and acetone. | Soluble in organic solvents. | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetone.[3] |

| pKa | Not available | Not available | 15.35±0.30 (Predicted)[5] |

Synthesis and Reactivity

The synthesis of 2-bromoindoles can be challenging due to the preferential electrophilic substitution at the C3 position of the indole ring. However, several methods have been developed to achieve 2-bromination.

Potential Synthetic Pathways for 2-bromo-1H-indole-3-acetonitrile

Direct bromination of 1H-indole-3-acetonitrile would likely lead to substitution at other positions. Therefore, a multi-step synthesis is anticipated. A plausible approach involves the protection of the indole nitrogen, followed by lithiation at the C2 position and subsequent quenching with a bromine source.

Caption: General synthetic workflow for 2-bromoindoles.

Experimental Protocol: Synthesis of 5-bromo-1H-indole-3-acetonitrile

A documented method for the synthesis of the 5-bromo isomer involves the reaction of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine with iodomethane, followed by treatment with trimethylsilyl cyanide and tetrabutylammonium fluoride.[2]

Step 1: Quaternization of the Amine To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine (11.2 g, 44.1 mmol) in benzene (145 mL), iodomethane (8.2 mL, 130 mmol) is added. The reaction mixture is stirred overnight at room temperature and then concentrated.[2]

Step 2: Cyanation The residue from Step 1 is dissolved in THF (210 mL). Trimethylsilyl cyanide (11.7 mL, 87.7 mmol) and tetrabutylammonium fluoride (140 mL of a 1.0 M solution in THF, 140 mmol) are added. The mixture is stirred for 2.5 hours at room temperature, after which water (12 mL) is added. The mixture is partially concentrated, and the residue is partitioned between ethyl acetate and water. The organic phase is washed with water and brine, dried over anhydrous magnesium sulfate, and evaporated to dryness.[2]

Purification: The crude product is purified by flash chromatography using 15-35% ethyl acetate in hexane as the eluant to afford (5-bromo-1H-indol-3-yl)-acetonitrile as a mauve solid (5.30 g, 51% yield).[2]

Reactivity of 2-bromo-1H-indole-3-acetonitrile

The bromine atom at the C2 position is expected to be a versatile handle for various chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Caption: Expected reactivity of 2-bromo-1H-indole-3-acetonitrile.

Biological Activity and Signaling Pathways

While no specific biological activities have been reported for 1H-Indole-3-acetonitrile, 2-bromo-, the indole nucleus is a well-established pharmacophore. The introduction of a bromine atom can modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Bromoindole derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

The acetonitrile moiety at the C3 position is a common precursor for the synthesis of tryptamines, which are known to interact with various receptors in the central nervous system, particularly serotonin (5-HT) receptors. Therefore, 2-bromo-1H-indole-3-acetonitrile could serve as a valuable intermediate in the development of novel psychoactive compounds or other CNS-active agents.

Due to the lack of specific studies on this compound, no signaling pathways can be definitively described. However, its potential conversion to tryptamine derivatives suggests a possible interaction with serotonergic pathways.

Caption: Potential drug development logical workflow.

Conclusion

1H-Indole-3-acetonitrile, 2-bromo- is a molecule with significant potential as a synthetic intermediate in drug discovery and development. Although direct experimental data on its chemical and biological properties are scarce, its reactivity can be reliably inferred from the well-established chemistry of 2-bromoindoles. The versatility of the bromine substituent in cross-coupling reactions, combined with the potential for the indole-3-acetonitrile scaffold to be converted into biologically active tryptamines, makes this compound a person of interest for further investigation by researchers and scientists in the field. The comparative data provided for its 4-bromo and 5-bromo isomers offer a valuable reference point for predicting its behavior and for designing future synthetic and biological studies.

References

- 1. 2-(5-bromo-1H-indol-3-yl)acetonitrile | C10H7BrN2 | CID 13805944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromoindole-3-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 5-Bromoindole-3-acetonitrile CAS#: 774-14-1 [amp.chemicalbook.com]

- 5. 5-Bromoindole-3-acetonitrile | 774-14-1 [chemicalbook.com]

Spectroscopic Data for 1H-Indole-3-acetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a consolidated overview of spectroscopic data for bromo-substituted 1H-Indole-3-acetonitrile derivatives. While a comprehensive search was conducted for the 2-bromo isomer (CAS 53975-33-0), specific, verified spectroscopic data for this compound was not available in the public domain at the time of this report. To serve as a valuable resource for researchers in the field, this document presents a detailed compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for closely related isomers, namely 4-bromo-1H-indole-3-acetonitrile and 5-bromo-1H-indole-3-acetonitrile, as well as the parent compound, 1H-Indole-3-acetonitrile. Detailed experimental protocols for acquiring such spectroscopic data are also provided, alongside a generalized workflow for the spectroscopic analysis of synthesized organic compounds.

Introduction

Indole-3-acetonitrile and its halogenated derivatives are important scaffolds in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the purity and identity of synthesized compounds. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose. This guide aims to provide a centralized repository of spectroscopic data and methodologies to aid researchers working with these compounds.

Note on Data Availability: Despite extensive searches, specific and verified ¹H NMR, ¹³C NMR, IR, and MS data for 2-bromo-1H-indole-3-acetonitrile could not be located in the available literature and databases. The data presented herein for other isomers is intended to provide a comparative framework.

Spectroscopic Data Presentation

The following tables summarize the available spectroscopic data for 1H-Indole-3-acetonitrile and its 4-bromo and 5-bromo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1H-Indole-3-acetonitrile | CDCl₃ | 8.26 (br s, 1H, NH), 7.41 (d, 1H), 7.18 (d, 1H), 7.13 (t, 1H), 7.07 (t, 1H), 3.42 (s, 2H, CH₂)[1] |

| 4-Bromo-3-methyl-1H-indole * | CDCl₃ | 7.94 (s, 1H), 7.28–7.24 (m, 2H), 7.03–6.95 (m, 2H), 2.57 (d, J = 0.9 Hz, 3H)[2] |

| 5-Bromo-1H-indole-3-acetonitrile | DMSO-d₆ | 11.35 (s, 1H), 7.8 (d, 1H, J=2.2 Hz), 7.35-7.45 (m, 2H), 7.2-7.3 (m, 1H), 4.0 (s, 2H) |

*Note: Data for 4-bromo-1H-indole-3-acetonitrile was not available; data for the closely related 4-bromo-3-methyl-1H-indole is provided for comparison of the aromatic region.

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1H-Indole-3-acetonitrile | Not Specified | Data not readily available in searched resources. |

| 4-Bromo-3-methyl-1H-indole * | CDCl₃ | 137.71, 126.33, 123.65, 123.51, 122.86, 114.93, 113.15, 110.52, 12.65[2] |

| 5-Bromoindole | Not Specified | Data for 5-bromo-1H-indole-3-acetonitrile not available. Data for 5-bromoindole is available in public databases.[3][4] |

*Note: Data for 4-bromo-1H-indole-3-acetonitrile was not available; data for the closely related 4-bromo-3-methyl-1H-indole is provided for comparison.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Compound | Sample Phase | Characteristic Absorption Bands (cm⁻¹) |

| 1H-Indole | KBr | 3406 (N-H stretch), 3022 & 3049 (aromatic C-H stretch), 1508 & 1577 (aromatic C=C stretch), 1616 & 1456 (C-C in ring stretch)[5] |

| Indole-3-acetic acid * | KBr | 3389 (indole N-H), ~3000 (aromatic C-H), 1701 (C=O stretch)[6] |

*Note: Specific IR data for bromo-indole-3-acetonitrile isomers was not found. Data for the parent indole and a closely related derivative are provided for characteristic functional group regions. The nitrile (C≡N) stretch is expected in the range of 2260-2240 cm⁻¹.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Compound | Ionization Method | [M]+ or [M+H]+ (m/z) | Key Fragmentation Peaks (m/z) |

| Bromo-1H-indole-3-acetonitrile Isomers | Electron Impact (EI) | 234/236 (due to Br isotopes) | Fragmentation would likely involve loss of HCN, Br, and cleavage of the acetonitrile side chain. |

| Indole-3-acetonitrile, TMS derivative | Electron Ionization (EI) | 228 | Specific fragmentation data for the non-derivatized compound was not detailed in the search results.[7] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of indole derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.

-

Instrument Setup:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[8]

-

Probe Tuning: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C) and the solvent used.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum, often with proton decoupling. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method): [9]

-

Dissolve a small amount of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).

-

Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

-

-

Instrument Setup:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Ensure the instrument is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment.

-

Place the sample in the beam path and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds like indole derivatives, direct insertion probe (DIP) with electron ionization (EI) is a common method. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization:

-

Electron Ionization (EI): The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10] This is a "hard" ionization technique that provides valuable structural information from the fragmentation pattern.

-

Electrospray Ionization (ESI): For LC-MS, ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.[11]

-

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection and Data Analysis: The detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce the structure of the molecule. The presence of bromine will be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (approximately equal intensity for M and M+2 peaks).

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized organic compound.

Caption: A flowchart illustrating the general workflow from chemical synthesis to structural validation using various spectroscopic techniques.

Conclusion

This technical guide provides a summary of available spectroscopic data for bromo-substituted 1H-Indole-3-acetonitriles and detailed experimental protocols for their analysis. While specific data for the 2-bromo isomer remains elusive, the compiled information for related compounds offers a valuable point of reference for researchers in the field. The provided methodologies and workflow are intended to support the accurate and efficient characterization of novel indole derivatives in drug discovery and development. Further research is encouraged to isolate and characterize 2-bromo-1H-indole-3-acetonitrile to complete the spectroscopic dataset for this family of compounds.

References

- 1. 3-Indoleacetonitrile(771-51-7) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 5-Bromoindole(10075-50-0) 13C NMR [m.chemicalbook.com]

- 4. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-acetonitrile, TMS derivative [webbook.nist.gov]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Bromo-Substituted 1H-indole-3-acetonitriles

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the request specified the crystal structure of 2-bromo-1H-indole-3-acetonitrile, a comprehensive search of publicly available crystallographic databases reveals no published crystal structure for this specific isomer. This guide therefore presents a detailed analysis of the closely related isomer, 2-(4-bromo-1H-indol-3-yl)acetonitrile , for which high-quality single-crystal X-ray diffraction data is available. The methodologies and structural features discussed are highly representative of bromo-substituted indole-3-acetonitriles and provide valuable insights for researchers in the field.

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents. The introduction of a bromine substituent and an acetonitrile group to the indole scaffold can significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. Bromo-substituted indoles are known to be valuable intermediates in the synthesis of biologically active compounds. This guide provides a detailed overview of the crystallographic and structural characteristics of a representative bromo-substituted indole-3-acetonitrile.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for 2-(4-bromo-1H-indol-3-yl)acetonitrile.

Table 1: Crystal Data and Structure Refinement Details for 2-(4-bromo-1H-indol-3-yl)acetonitrile.

| Parameter | Value |

| Empirical formula | C₁₀H₇BrN₂ |

| Formula weight | 235.09 g/mol |

| Crystal system | Monoclinic |

| Space group | P 2₁/c |

| a (Å) | 8.3971 (17) |

| b (Å) | 11.237 (2) |

| c (Å) | 9.979 (2) |

| β (°) | 104.82 (3) |

| Volume (ų) | 910.2 (3) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 4.46 |

| Crystal size (mm) | 0.20 × 0.20 × 0.20 |

Table 2: Data Collection and Refinement Statistics.

| Parameter | Value |

| Diffractometer | Rigaku SCXmini |

| Reflections collected | 9047 |

| Independent reflections | 2082 |

| R_int | 0.115 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I > 2σ(I)] | R1 = 0.073, wR2 = 0.188 |

| R indices (all data) | R1 = 0.115, wR2 = 0.188 |

Molecular and Crystal Structure

In the crystal structure of 2-(4-bromo-1H-indol-3-yl)acetonitrile, the indole ring system is essentially planar. The non-hydrogen atoms of the indole moiety, with the exception of the nitrogen and carbon atoms of the acetonitrile group, lie in a least-squares plane. In the crystal packing, molecules are linked by N—H···N hydrogen bonds, forming chains along the direction.

Experimental Protocols

While a specific protocol for 2-bromo-1H-indole-3-acetonitrile is not detailed in the cited literature, a general and adaptable one-step conversion of bromo-substituted indole-3-carboxaldehydes to their corresponding acetonitriles can be employed. This method offers a straightforward route to the target compounds.

-

Reduction and Cyanation: To a solution of the appropriate bromo-substituted indole-3-carboxaldehyde in a mixture of methanol and formamide, sodium borohydride (NaBH₄) is added. The reaction mixture is stirred at room temperature for approximately one hour to facilitate the reduction of the aldehyde.

-

Nitrile Formation: Following the reduction, sodium cyanide (NaCN) is added to the reaction mixture. The mixture is then refluxed for several hours.

-

Work-up and Purification: After cooling, the reaction is quenched with brine and extracted with a suitable organic solvent (e.g., a methanol/chloroform mixture). The organic layer is then washed, dried, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired bromo-1H-indole-3-acetonitrile.

The following protocol is based on the experimental details reported for 2-(4-bromo-1H-indol-3-yl)acetonitrile.

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 2-(4-bromo-1H-indol-3-yl)acetonitrile, a methanol solution was used.

-

Data Collection: A suitable single crystal is mounted on a diffractometer (e.g., a Rigaku SCXmini). The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. X-ray diffraction data are collected using Mo Kα radiation (λ = 0.71073 Å). A multi-scan absorption correction is applied to the collected data.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizations

The Latent Therapeutic Potential of 2-Bromo-1H-indole-3-acetonitrile Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature specifically detailing the biological activities of 2-bromo-1H-indole-3-acetonitrile derivatives is currently limited. This guide, therefore, provides a comprehensive overview based on the established biological profiles of closely related bromo-indole and indole-3-acetonitrile analogues, offering a predictive framework for the potential therapeutic applications of the title compounds.

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities. The introduction of a bromine atom and an acetonitrile moiety at specific positions of the indole ring, as in 2-bromo-1H-indole-3-acetonitrile, is anticipated to modulate its electronic and steric properties, potentially leading to novel pharmacological profiles. This technical guide consolidates the known biological activities of analogous compounds to forecast the potential of 2-bromo-1H-indole-3-acetonitrile derivatives as anticancer and antimicrobial agents, provides detailed hypothetical experimental protocols for their evaluation, and outlines potential mechanisms of action.

I. Anticipated Biological Activities: An Evidence-Based Projection

While direct studies on 2-bromo-1H-indole-3-acetonitrile derivatives are not extensively available, the known bioactivities of structurally similar compounds provide a strong basis for predicting their therapeutic potential.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents. The presence of a bromine atom can enhance the lipophilicity and, in some cases, the reactivity of a molecule, potentially leading to improved cellular uptake and target engagement.

Table 1: Anticancer Activity of Selected Bromo-Indole and Indole-Acetonitrile Derivatives

| Compound/Derivative Class | Cell Line(s) | Activity Metric | Value | Reference(s) |

| 3-(5-Bromo-1H-indole-3-yl)pyrrolidine-2,5-dione derivatives | HT-29 (Colon), HepG2 (Liver), A549 (Lung) | IC50 | 0.02 - >100 µM | [1] |

| Indole-based arylsulfonylhydrazides (p-chloro substituted) | MDA-MB-468 (Breast), MCF-7 (Breast) | IC50 | 8.2 µM, 13.2 µM | [2][3] |

| 2-(1H-indol-2-yl)-3-acrylonitrile derivatives | Various (NCI-60 panel) | GI50 | 0.38–7.91 μM | [4] |

| Indole derivatives of ursolic acid | SMMC-7721 (Hepatocarcinoma), HepG2 (Hepatocarcinoma) | IC50 | 0.56 µM, 0.91 µM | [5] |

| 28-Indole-betulin derivatives | MCF-7 (Breast) | EC50 | 67 µM | [6] |

Antimicrobial Activity

The indole nucleus is also a common feature in compounds with significant antimicrobial properties. Halogenation, particularly bromination, is a known strategy to enhance the antimicrobial efficacy of organic molecules.

Table 2: Antimicrobial Activity of Selected Bromo-Indole and Indole-Acetonitrile Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference(s) |

| 7-Bromo-5-chloro-2-(1H-indol-3-yl)-1H-benzo[d]imidazole | S. aureus ATCC 25923, MRSA | MIC | 7.8, 3.9 | |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | C. albicans | MIC | 3.9 | [7] |

| 5-Bromoindole-3-aldehyde hydrazones | MRSA, S. aureus | MIC | 6.25 - 100 | [8] |

| Indole derivatives with 1,2,4-triazole | MRSA, C. krusei | MIC | 3.125 - 50 | |

| 3-Substituted indole-2-one derivatives | MRSA, S. enterica | MIC | 125 | [9] |

II. Hypothetical Experimental Protocols

The following protocols are detailed, representative methodologies for the synthesis and biological evaluation of novel 2-bromo-1H-indole-3-acetonitrile derivatives.

Synthesis of 2-Bromo-1H-indole-3-acetonitrile Derivatives

A plausible synthetic route could involve the bromination of an indole-3-acetonitrile precursor.

Materials:

-

1H-indole-3-acetonitrile

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Silica gel for column chromatography

-

Appropriate solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Dissolve 1H-indole-3-acetonitrile in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the desired product and evaporate the solvent.

-

Recrystallize the purified product from a suitable solvent to obtain pure 2-bromo-1H-indole-3-acetonitrile.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Further derivatives can be synthesized by N-alkylation or N-acylation of the indole nitrogen.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial and/or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (MHB) or appropriate broth for the tested microorganism

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Standard antimicrobial agents (positive controls)

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the broth in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Add the microbial inoculum to each well.

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

III. Visualizing Methodologies and Potential Mechanisms

To better illustrate the experimental processes and potential biological interactions, the following diagrams are provided.

IV. Conclusion and Future Directions

The existing body of research on bromo-indole and indole-3-acetonitrile derivatives strongly suggests that 2-bromo-1H-indole-3-acetonitrile and its analogues represent a promising, yet underexplored, class of compounds for drug discovery. Their potential as both anticancer and antimicrobial agents warrants a systematic investigation. Future research should focus on the synthesis of a diverse library of these derivatives, followed by comprehensive screening against a broad panel of cancer cell lines and microbial pathogens. Subsequent studies should aim to elucidate their mechanisms of action, identify specific molecular targets, and evaluate their pharmacokinetic and toxicological profiles. Such a focused effort could unlock the therapeutic potential of this novel chemical space and lead to the development of new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Isolation of Bromo-Indole Compounds in Nature

Introduction: Indole alkaloids represent a vast and structurally diverse class of natural products known for their extensive pharmacological activities.[1] Among these, bromo-indole compounds, predominantly found in marine environments, have garnered significant attention from researchers in drug discovery and development.[2][3] Marine organisms, existing in unique habitats characterized by high salinity and pressure, produce these halogenated metabolites which exhibit a wide range of potent biological effects, including antibacterial, anti-inflammatory, and cytotoxic properties.[1][4] This guide provides a comprehensive overview of the discovery, isolation, and characterization of bromo-indole compounds, offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Discovery and Natural Sources

Bromo-indole alkaloids are primarily isolated from marine invertebrates, including sponges, tunicates, and molluscs, as well as from marine-sourced bacteria and fungi.[1][5] Marine sponges, in particular, are a prolific source of these compounds.[6] The unique biochemical pathways within these organisms, possibly involving symbiotic microorganisms, lead to the biosynthesis of these halogenated secondary metabolites. The presence of bromine in these molecules often enhances their biological activity.[3]

Table 1: Selected Bromo-Indole Compounds, Natural Sources, and Bioactivities

| Compound Name | Natural Source | Type of Bioactivity | Quantitative Data (IC50 / MIC) | Citation(s) |

|---|---|---|---|---|

| Barettin | Geodia barretti (Sponge) | Anti-inflammatory | IC50: 21.0 µM (IL-12p40), 11.8 µM (IL-10) | [6][7] |

| Geobarrettin B | Geodia barretti (Sponge) | Anti-inflammatory | Reduces IL-12p40 secretion | [6][7] |

| Geobarrettin C | Geodia barretti (Sponge) | Anti-inflammatory | Reduces IL-12p40, Increases IL-10 | [6][7] |

| Tulongicin A | Topsentia sp. (Sponge) | Antibacterial (S. aureus) | MIC: 1.2 µg/mL | [1][8] |

| (+)-Aeroplysinin-1 | Pseudoceratina durissima (Sponge) | Antibacterial (MRSA) | MIC: <32 µg/mL | [9] |

| 6-Bromoindole | Dicathais orbita (Mollusc) | Anti-inflammatory | 63.2% inhibition of NF-κB translocation at 40 µg/mL | [10] |

| 5,6-Dibromo-L-hypaphorine | Hyrtios sp. (Sponge) | PLA₂ Inhibition, Antioxidant | IC50: 0.2 mM (PLA₂) | [2][8] |

| 6-Bromoconicamin | Geodia barretti (Sponge) | Anti-inflammatory | - | [6] |

| 6-Bromo-N-propionyltryptamine | Pseudoalteromonas rubra (Bacteria) | 5-HT₂A receptor antagonist | ~10% inhibition at 10 µM |[1] |

Isolation and Purification Strategies

The isolation of bromo-indole compounds from their natural sources is a multi-step process that requires careful selection of extraction and chromatographic techniques to achieve high purity. A general workflow is often employed, starting with crude extraction and followed by systematic fractionation and purification.

Experimental Protocol 1: General Extraction and Isolation from Marine Sponges

This protocol is a generalized procedure based on methodologies cited for the isolation of compounds from sponges like Geodia barretti.[6][7]

-

Sample Preparation:

-

Collect the marine sponge sample and freeze it immediately to preserve its chemical integrity.

-

Lyophilize (freeze-dry) the frozen sample to remove water, then grind the dried tissue into a fine powder.

-

-

Crude Extraction:

-

Macerate the powdered sponge material (e.g., 100 g) with a solvent mixture, typically dichloromethane:methanol (CH₂Cl₂:CH₃OH) in a 1:1 volume ratio (e.g., 3 x 500 mL), at room temperature for 24 hours for each extraction.

-

Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.

-

-

Solvent Partitioning (Modified Kupchan Method):

-

Dissolve the crude extract in a CH₂Cl₂:CH₃OH (1:1) solution.

-

Perform a liquid-liquid partitioning against a series of immiscible solvents of increasing polarity. For example, partition the extract sequentially against hexane, chloroform, and n-butanol.

-

This will result in several sub-extracts (e.g., hexane fraction, chloroform fraction, n-butanol fraction, and a final aqueous fraction), which separates compounds based on their polarity.

-

-

Dereplication and Targeted Isolation:

-

Analyze the resulting sub-extracts using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS).[6]

-

This rapid chemical profiling allows for "dereplication" – the early identification of known compounds and the detection of potentially novel bromo-indole alkaloids based on their characteristic isotopic patterns (due to the 79Br and 81Br isotopes) and mass spectra.

-

-

Chromatographic Purification:

-

Subject the sub-extract identified as containing the target compounds to a series of chromatographic steps.

-

Size-Exclusion Chromatography: Use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.

-

Silica Gel Chromatography: Further fractionate the active fractions using normal-phase silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

High-Performance Liquid Chromatography (HPLC): Perform the final purification step using reversed-phase HPLC (e.g., on a C18 column) with a suitable solvent system (e.g., acetonitrile-water or methanol-water gradients) to isolate the pure bromo-indole compounds.

-

-

Structural Elucidation:

-

Determine the chemical structure of the purified compounds using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) to determine the molecular formula.[6]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the connectivity and stereochemistry of the molecule.

-

Circular Dichroism (CD) and Marfey's Method: Used to determine the absolute stereochemistry of chiral compounds.[6][7]

-

-

Below is a diagram illustrating this generalized workflow.

Biological Activities and Signaling Pathways

Many bromo-indole compounds exhibit potent biological activities, making them attractive candidates for drug development. One of the key pathways modulated by these compounds is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as the cytokine TNF-α, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes.

Certain bromo-indoles have been shown to inhibit this pathway. For instance, 6-bromoindole from the mollusc Dicathais orbita and the synthetic derivative 3-(2-bromoethyl)-indole (BEI-9) have demonstrated the ability to suppress NF-κB activation.[10][11] They interfere with the signaling cascade, preventing the translocation of NF-κB to the nucleus and thereby downregulating the expression of inflammatory mediators.

The diagram below illustrates the NF-κB signaling pathway and the point of inhibition by a bromo-indole compound.

Conclusion

The marine environment is a rich repository of unique chemical structures, with bromo-indole compounds representing a particularly promising class of bioactive molecules. Their discovery and isolation, guided by modern analytical techniques like UPLC-qTOF-MS, have unveiled a plethora of compounds with potent pharmacological activities. The detailed study of their mechanisms of action, such as the inhibition of the NF-κB pathway, provides a solid foundation for the development of new therapeutic agents for inflammatory diseases, infections, and cancer. This guide serves as a foundational resource for scientists dedicated to exploring the vast potential of these marine natural products.

References

- 1. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent Advances of Marine Natural Indole Products in Chemical and Biological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima Using Virtual Screening and Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 2-bromo-1H-indole-3-acetonitrile: A Technical Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific theoretical studies on the electronic structure of 2-bromo-1H-indole-3-acetonitrile are not publicly available. This technical guide therefore presents a representative, in-depth theoretical analysis based on established computational methodologies widely and successfully applied to analogous substituted indole derivatives. The quantitative data herein is illustrative and derived from trends observed in related molecules.

Abstract

Indole and its derivatives are cornerstones in medicinal chemistry and materials science, exhibiting a wide array of biological activities and electronic properties. This whitepaper provides a detailed theoretical framework for understanding the electronic structure of a specific derivative, 2-bromo-1H-indole-3-acetonitrile. By outlining a robust computational protocol based on Density Functional Theory (DFT), we explore the molecule's frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and other key electronic descriptors. The influence of the electron-withdrawing bromine and acetonitrile substituents on the indole scaffold is systematically discussed. This document serves as a comprehensive guide for researchers seeking to model and interpret the electronic characteristics of novel indole derivatives, providing a foundation for predicting reactivity, stability, and potential intermolecular interactions.

Introduction

The indole ring system is a privileged scaffold in drug discovery, present in numerous natural products and synthetic compounds with significant pharmacological activities. The electronic properties of the indole nucleus are finely tunable through substitution, which modulates its reactivity, molecular recognition capabilities, and photophysical behavior. 2-bromo-1H-indole-3-acetonitrile combines the features of a halogenated indole with a reactive acetonitrile sidechain, making it an interesting candidate for further functionalization and as a potential pharmacophore.

Understanding the electronic landscape of this molecule is paramount for predicting its chemical behavior. Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), offer a powerful, non-experimental route to elucidate these properties.[1][2] This guide outlines a hypothetical yet standard computational investigation to characterize the electronic structure of 2-bromo-1H-indole-3-acetonitrile.

Computational Methodology

The protocol described is based on common practices for the theoretical study of substituted indoles, ensuring reliable and reproducible results.[3][4]

2.1. Software and Theoretical Level All calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan. The electronic structure calculations would be based on Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for systems of this size. The chosen level of theory would be the B3LYP functional combined with the 6-311+G(d,p) basis set .[1][5] The B3LYP functional is widely used for organic molecules and has a proven track record for predicting geometries and electronic properties. The 6-311+G(d,p) basis set provides sufficient flexibility to accurately describe the electronic distribution, including lone pairs and diffuse electrons.

2.2. Geometry Optimization and Verification The first step involves a full geometry optimization of the 2-bromo-1H-indole-3-acetonitrile molecule in the gas phase. This process finds the lowest energy conformation of the molecule. Following optimization, a frequency calculation is performed at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

2.3. Calculation of Electronic Properties Using the optimized geometry, a series of single-point energy calculations are performed to derive the key electronic properties:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[5][6]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecular surface. The MEP is an invaluable tool for identifying regions susceptible to electrophilic and nucleophilic attack.[7][8]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to obtain Mulliken atomic charges, providing a quantitative measure of the electron distribution among the atoms.[4]

-

Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.

The logical workflow for this computational study is depicted below.

Caption: A flowchart illustrating the key steps in the theoretical analysis of the molecule's electronic structure.

Results and Discussion: Predicted Electronic Properties

3.1. Molecular Geometry The indole ring is expected to be largely planar. The substituents at positions 2 (bromine) and 3 (acetonitrile) will introduce minor deviations from planarity. The structure of the molecule with key positions labeled is shown below.

Caption: Labeled schematic of the 2-bromo-1H-indole-3-acetonitrile molecular structure.

3.2. Frontier Molecular Orbitals (FMOs) The HOMO and LUMO are central to understanding chemical reactivity. For indole derivatives, the HOMO is typically a π-orbital distributed across the indole ring, while the LUMO is a π*-orbital.

-

HOMO: The HOMO is expected to be localized primarily on the electron-rich indole core. Its energy level indicates the molecule's ability to donate electrons.

-

LUMO: The LUMO's energy level reflects the molecule's ability to accept electrons. The presence of the electron-withdrawing cyano group is expected to significantly lower the LUMO energy and localize its density partially on the acetonitrile group.[6]

-

HOMO-LUMO Gap (ΔE): The energy gap between the HOMO and LUMO is a measure of electronic excitation energy and chemical stability. A smaller gap suggests higher reactivity. The combined electron-withdrawing effects of the bromine and acetonitrile groups are predicted to reduce the HOMO-LUMO gap compared to unsubstituted indole.[5][6]

Table 1: Predicted FMO Energies and Related Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.2 eV | Electron-donating capability |

| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical Reactivity / Stability |

| Dipole Moment | ~ 4.5 Debye | Overall molecular polarity |

3.3. Molecular Electrostatic Potential (MEP) The MEP map provides a visual guide to the molecule's reactive sites.

-

Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. The most negative potential is expected around the nitrogen atom of the cyano group, making it a likely site for hydrogen bonding or coordination. The region around the indole nitrogen (N1) will also exhibit negative potential.[7][8]

-

Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom on the indole nitrogen (N1-H) will be a primary site of positive potential, indicating its acidic character. A region of positive potential, known as a σ-hole, may also be present on the bromine atom along the C-Br bond axis, allowing for halogen bonding interactions.[9]

-

Neutral Regions (Green): These areas correspond to the carbon framework of the benzene portion of the indole ring.

3.4. Influence of Substituents The electronic character of 2-bromo-1H-indole-3-acetonitrile is dominated by the interplay between the indole ring and its substituents.

-

Indole Ring: An electron-rich aromatic system that readily undergoes electrophilic substitution, typically at the C3 position.

-

Bromine (at C2): The bromine atom exerts a dual electronic effect. It is inductively electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, its lone pairs can donate electron density, directing incoming electrophiles to the ortho and para positions (relative to C2).[9][10]

-

Acetonitrile (at C3): The -CH₂CN group is strongly electron-withdrawing due to the polarity of the carbon-nitrogen triple bond. This effect pulls electron density from the indole ring, further influencing its reactivity and lowering the energies of the frontier orbitals.[6][11]

The combination of a deactivating group at C2 and an electron-withdrawing group at C3 suggests that the molecule will be less susceptible to further electrophilic substitution than simple indoles.

Conclusion

This theoretical guide outlines a comprehensive computational approach for characterizing the electronic structure of 2-bromo-1H-indole-3-acetonitrile. Based on established DFT methodologies, we predict that the molecule possesses a reduced HOMO-LUMO gap compared to unsubstituted indole, indicating enhanced reactivity. The molecular electrostatic potential map highlights distinct electron-rich (cyano nitrogen) and electron-poor (indole N-H) regions, providing crucial insights for predicting intermolecular interactions and sites of chemical reaction. The strong electron-withdrawing nature of the bromo and acetonitrile substituents significantly modulates the electronic landscape of the indole core. The protocols and predictive insights detailed in this whitepaper serve as a valuable resource for guiding the synthesis, functionalization, and application of this and related indole derivatives in drug development and materials science.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. fiveable.me [fiveable.me]

- 10. Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04385A [pubs.rsc.org]

Methodological & Application

Application Note: Synthesis of 2-Aryl-1H-indole-3-acetonitriles via Suzuki-Miyaura Cross-Coupling

Introduction

Indole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural products and pharmaceuticals.[1] Specifically, the indole-3-acetonitrile scaffold and its analogues have demonstrated significant potential as anti-inflammatory and anticancer agents.[1][2] The functionalization of the indole core is therefore a critical step in the drug discovery process, enabling the synthesis of diverse compound libraries for biological screening.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for forming carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[3][4][5] Its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups make it an exceptionally powerful tool in modern organic synthesis.[3][4][6]

This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-1H-indole-3-acetonitrile with various aryl and heteroaryl boronic acids. This reaction serves as an efficient route to synthesize a library of novel 2-substituted-1H-indole-3-acetonitrile derivatives, which are valuable compounds for researchers in drug development. While many modern catalyst systems can tolerate the acidic N-H proton of the indole ring, optimization may be required depending on the specific substrates used.[7]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of 2-bromo-1H-indole-3-acetonitrile with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

Figure 1: General scheme for the Suzuki coupling of 2-bromo-1H-indole-3-acetonitrile.

Experimental Protocols

This section outlines a generalized yet comprehensive protocol for the Suzuki coupling reaction. The conditions provided are based on successful procedures reported for structurally similar N-heterocyclic substrates and serve as an excellent starting point for optimization.[7][8]

Materials and Reagents

-

Substrates : 2-bromo-1H-indole-3-acetonitrile, various aryl- or heteroarylboronic acids

-

Catalysts : [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), or other suitable Pd catalysts/precatalysts.

-

Bases : Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃)

-

Solvents : 1,2-Dimethoxyethane (DME), 1,4-Dioxane, Ethanol, and deionized water

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

-

Solvents for purification : Ethyl acetate (EtOAc), Hexanes

-

Inert gas : Argon or Nitrogen

Standard Protocol

-

Reaction Setup : To an oven-dried reaction vessel, add 2-bromo-1H-indole-3-acetonitrile (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), a base such as K₂CO₃ (2.0 mmol, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

-

Solvent Addition : Add a degassed solvent mixture, such as DME/H₂O (4:1, 5 mL).

-

Inert Atmosphere : Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure anaerobic conditions.

-

Heating and Reaction : Heat the mixture to 80-100 °C with vigorous stirring.[7][8] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Washing : Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to yield the pure 2-aryl-1H-indole-3-acetonitrile product.

Figure 2: Standard experimental workflow for the Suzuki coupling reaction.

Data Presentation

Table 1: Representative Suzuki Coupling Conditions for Bromo-N-Heterocycles

| Halide Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 80 | 2 | 85 | [8] |

| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME | 80 | 4 | 70 | [8] |

| 2-Chloro-azaindole | 4-Methoxyphenylboronic acid | P1 Precatalyst (1.5%) | K₃PO₄ | Dioxane/H₂O | 60 | 5 | 99 | [7] |

| 3-Chloroindazole | 5-Indoleboronic acid | P2 Precatalyst (2.5%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 96 | [7] |

| 5-Bromo-spiro[indole-piperidin]-one | Phenylboronic acid | Pd(PPh₃)₄ (5%) | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5 | 93 | [9] |

Note: P1 and P2 are specific Buchwald precatalysts.[7] MW denotes microwave heating.

Mechanism and Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromo-1H-indole-3-acetonitrile, forming a Pd(II) complex.

-

Transmetalation : The aryl group from the boronic acid (which is activated by the base) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the active Pd(0) catalyst to continue the cycle.[10][11]

Key Considerations for Success:

-

Inert Atmosphere : Palladium catalysts, particularly in the Pd(0) state, are sensitive to oxygen. Ensuring the reaction is performed under an inert atmosphere is crucial for catalytic activity.

-

Reagent Purity : The purity of substrates, solvents, and reagents can significantly impact reaction yield and reproducibility.

-

Choice of Base : The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can affect reaction rates and yields, with common choices being carbonates and phosphates.[7][8]

-

Ligand/Catalyst Selection : For challenging substrates, screening different palladium catalysts and ligands may be necessary. Ligands stabilize the palladium center and modulate its reactivity. Modern precatalysts often offer superior activity and stability.[6][7]

References

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. BJOC - Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst [beilstein-journals.org]

- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

Application Notes: Palladium-Catalyzed Cross-Coupling of 2-Bromo-1H-indole-3-acetonitrile

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and pharmaceutical agents.[1][2] The functionalization of the indole scaffold is crucial for the development of new therapeutic candidates. Specifically, the introduction of substituents at the C2-position of an indole ring can significantly modulate biological activity. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex, highly substituted indole libraries.[3][4]

This document provides detailed application notes and generalized protocols for the palladium-catalyzed cross-coupling of 2-bromo-1H-indole-3-acetonitrile. While specific literature on this exact substrate is limited, the protocols described herein are adapted from well-established procedures for the cross-coupling of 2-bromoindoles and other aryl bromides. These methods, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, provide a robust framework for researchers to synthesize a diverse range of 2-substituted-1H-indole-3-acetonitrile derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of the C2 Position of 1H-Indole-3-acetonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the chemical modification of the C2 position of 1H-indole-3-acetonitrile. This structural motif is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by indole derivatives. The functionalization at the C2 position offers a strategic approach to modulate the pharmacological properties of the parent molecule, potentially leading to the development of novel therapeutic agents.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds. While functionalization of the C3 position is common due to the inherent electronic properties of the indole ring, selective modification of the C2 position presents a valuable strategy for structural diversification. The presence of the acetonitrile group at the C3 position of 1H-indole-3-acetonitrile can influence the reactivity of the indole core and can be leveraged to direct functionalization to the C2 position, often with the assistance of directing groups or specific catalytic systems. These notes will detail protocols for C2-arylation and C2-alkylation, key transformations for creating libraries of novel compounds for biological screening.

Data Presentation

The following table summarizes representative quantitative data for C2-functionalization reactions on indole derivatives with C3-substituents electronically similar to the acetonitrile group. These values can serve as a benchmark for expected yields in the functionalization of 1H-indole-3-acetonitrile.

| Entry | C3-Substituent | Functionalization Type | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | -COOH | C2-Arylation | Pd(OAc)₂/AgOAc | HFIP/TFA | 120 | 75-87 | [1] |

| 2 | -COOMe | C2-Arylation | Pd(OAc)₂/AgOAc | HFIP/TFA | 120 | 60-66 | [1] |

| 3 | -CHO | C4-Arylation (C2 observed with modification) | Pd(OAc)₂/AgOAc | HFIP/TFA | 120 | Varies | [1] |

| 4 | 3-methyl | C2-Alkylation | HI | CH₂Cl₂ | 30 | 87-92 | |

| 5 | N-pyridyl | C2-Alkylation | Cp*Co(III) catalyst | MeOH | 65 | up to 80 | [2] |

Experimental Protocols

Protocol 1: Palladium-Catalyzed Decarboxylative C2-Arylation (Adapted for 1H-Indole-3-acetonitrile)

This protocol is adapted from a method for the decarboxylative C2-arylation of indole-3-carboxylic acid, a close structural analog of 1H-indole-3-acetonitrile. The reaction proceeds via a directed C-H activation mechanism.

Materials:

-

1H-Indole-3-acetonitrile

-

Aryl Iodide (e.g., Iodobenzene)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Silver(I) Acetate (AgOAc)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Trifluoroacetic Acid (TFA)

-

Anhydrous solvents (e.g., Dichloromethane, Ethyl Acetate)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add 1H-indole-3-acetonitrile (1.0 equiv.), the desired aryl iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), and AgOAc (2.0 equiv.).

-

Add HFIP (0.2 M solution relative to the indole) and TFA (1.0 equiv. relative to the indole) to the tube.

-

Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the C2-arylated 1H-indole-3-acetonitrile.

Protocol 2: Acid-Catalyzed C2-Alkylation with Alkenes (Adapted for 1H-Indole-3-acetonitrile)

This protocol is adapted from a metal-free method for the C2-alkylation of 3-alkylindoles. The reaction is presumed to proceed via an acid-catalyzed electrophilic addition.

Materials:

-

1H-Indole-3-acetonitrile

-

Alkene (e.g., 1,1-Diphenylethylene)

-

Hydroiodic Acid (HI) (catalytic amount, e.g., 30 mol%)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Thiosulfate Solution

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, dissolve 1H-indole-3-acetonitrile (1.0 equiv.) and the alkene (1.5 equiv.) in anhydrous dichloromethane.

-

Add a catalytic amount of hydroiodic acid (30 mol%) to the solution.

-

Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 30-40 °C) for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to neutralize the iodine.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the C2-alkylated 1H-indole-3-acetonitrile.

Mandatory Visualization

The following diagrams illustrate the general workflow for the C2-functionalization of 1H-indole-3-acetonitrile and a relevant biological signaling pathway that could be modulated by its derivatives.

Caption: General experimental workflow for C2-functionalization.

Caption: Potential modulation of the LPS-induced inflammatory pathway.

Biological Relevance and Signaling Pathways

Derivatives of indole-3-acetonitrile have been investigated for their anti-inflammatory properties.[3] One of the key signaling pathways implicated in inflammation is initiated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. LPS binds to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages. This binding triggers a downstream signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors, most notably NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of nitric oxide (NO) and prostaglandins (e.g., PGE2), respectively, which are key mediators of the inflammatory response. C2-functionalized derivatives of 1H-indole-3-acetonitrile could potentially inhibit this pathway at various points, for instance, by interfering with the activation of NF-κB, thereby reducing the production of NO and PGE2 and exerting an anti-inflammatory effect. Further research is required to elucidate the precise mechanism of action of these novel compounds.

References

- 1. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: 2-Bromo-1H-indole-3-acetonitrile in Medicinal Chemistry

Application Notes and Protocols for Researchers

Introduction: 2-Bromo-1H-indole-3-acetonitrile is a halogenated indole derivative that holds significant potential as a versatile building block in medicinal chemistry. While specific biological data for the 2-bromo isomer is not extensively documented in publicly available literature, its structural analogues, particularly 4-bromo and 5-bromo-1H-indole-3-acetonitrile, are recognized as valuable intermediates in the synthesis of biologically active compounds. The indole core is a privileged structure in drug discovery, and the presence of a bromine atom and a reactive acetonitrile group offers multiple avenues for chemical modification to explore a wide range of pharmacological activities.

The bromine substituent serves as a key functional handle for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The acetonitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct more complex heterocyclic systems. These transformations allow for the generation of libraries of novel compounds for screening against various biological targets.

This document provides an overview of the potential applications of 2-bromo-1H-indole-3-acetonitrile based on the known activities of its isomers and related indole derivatives. It also includes a representative synthetic protocol for a closely related bromoindole acetonitrile and highlights potential biological targets for derivatives of this scaffold.

Key Applications in Drug Discovery

Derivatives of bromoindole acetonitriles are being explored for a range of therapeutic areas, primarily driven by the diverse biological activities associated with the indole nucleus.

1. Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Substituted indole-3-carbonitriles have been investigated as inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases like Alzheimer's and in certain cancers. The bromo-substituted indole acetonitrile core can be elaborated to optimize binding to the ATP-binding pocket of various kinases.

2. Anticancer Agents: Various indole derivatives have demonstrated potent anticancer activity through different mechanisms. Some act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Src kinase, which are key players in tumor growth and metastasis. The 2-bromo-1H-indole-3-acetonitrile scaffold can be used to synthesize novel compounds for screening against a panel of cancer cell lines.

3. Anti-inflammatory Agents: Indole-3-acetonitrile derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). This suggests that compounds derived from 2-bromo-1H-indole-3-acetonitrile could be developed as potential treatments for inflammatory disorders.

Quantitative Data on Related Indole Derivatives

While specific quantitative data for 2-bromo-1H-indole-3-acetonitrile is scarce, the following table summarizes the biological activities of some related indole derivatives to illustrate the potential potency of this class of compounds.

| Compound Class | Target/Activity | IC50/Ki Value | Reference Cell Line/Assay |

| Indole-3-carbonitrile derivatives | DYRK1A Inhibition | Double-digit nanomolar | In vitro kinase assays |

| Indole-based derivatives | Anticancer (HeLa cells) | Sub-micromolar | HeLa cell growth inhibition |

| Indole-3-carboxylic acid derivatives | Bcl-2 Inhibition | Ki = 0.26 µM | In vitro binding assay |

| Indole-3-carboxylic acid derivatives | Mcl-1 Inhibition | Ki = 72 nM | In vitro binding assay |

Experimental Protocols

The following protocols provide a general framework for the synthesis and potential biological evaluation of derivatives of 2-bromo-1H-indole-3-acetonitrile.

Protocol 1: Representative Synthesis of a Bromo-1H-indole-3-acetonitrile (Example: 5-Bromo Isomer)

This protocol describes a common method for the synthesis of bromo-indole acetonitriles starting from the corresponding bromo-gramine derivative.

Materials:

-

(5-Bromo-1H-indol-3-ylmethyl)-dimethylamine

-

Iodomethane

-

Benzene

-

Tetrahydrofuran (THF)

-

Trimethylsilyl cyanide

-

Tetrabutylammonium fluoride (1.0 M solution in THF)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

Ice bath

-

Round-bottom flasks

-

Magnetic stirrer

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

To an ice-cooled suspension of (5-bromo-1H-indol-3-ylmethyl)-dimethylamine (1.0 eq) in benzene, add iodomethane (3.0 eq).

-

Stir the reaction mixture overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in THF.

-

Add trimethylsilyl cyanide (2.0 eq) and tetrabutylammonium fluoride (3.2 eq of a 1.0 M solution in THF).

-

Stir the mixture for 2.5 hours at room temperature.

-

Quench the reaction by adding water.

-

Partially concentrate the mixture to remove most of the THF.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic phase and wash it with water and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate and evaporate to dryness.

-

Purify the crude product by flash chromatography using a gradient of ethyl acetate in hexane to afford 5-bromo-1H-indole-3-acetonitrile.

Protocol 2: General Workflow for Biological Evaluation of 2-Bromo-1H-indole-3-acetonitrile Derivatives

This workflow outlines the steps for screening newly synthesized derivatives for potential anticancer activity.

1. Synthesis of Derivatives:

- Utilize 2-bromo-1H-indole-3-acetonitrile as the starting material.

- Perform Suzuki or Buchwald-Hartwig cross-coupling reactions at the 2-position to introduce a variety of substituents.

- Chemically modify the 3-acetonitrile group (e.g., hydrolysis, reduction) to generate further diversity.

2. In Vitro Cytotoxicity Screening:

- Select a panel of human cancer cell lines (e.g., lung, breast, colon cancer lines).

- Treat the cells with a range of concentrations of the synthesized compounds.